molecular formula C18H14F3NO2 B1466074 Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate CAS No. 871927-70-7

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate

Cat. No.: B1466074
CAS No.: 871927-70-7
M. Wt: 333.3 g/mol
InChI Key: WMWNIKZSOPKDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate is a synthetic organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Esterification: The final step involves the esterification of the indole carboxylic acid with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole nitrogen, using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-fluorophenyl)-1H-indole-2-carboxylate: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate:

    Ethyl 5-(4-bromophenyl)-1H-indole-2-carboxylate: The bromine atom can influence the compound’s chemical behavior and its interactions with biological targets.

The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing enhanced stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-2-24-17(23)16-10-13-9-12(5-8-15(13)22-16)11-3-6-14(7-4-11)18(19,20)21/h3-10,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWNIKZSOPKDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726293
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871927-70-7
Record name Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromoindole-2-carboxylic acid ethyl ester (4.22 g, 16 mmol), 4-trifluoromethylphenylboronic acid (4.50 g, 24 mmol), K3PO4 (11.7 g, 55 mmol), Pd(OAc)2 (176 mg, 0.78 mmol), tri-o-tolylphosphine (478 mg, 1.6 mmol), EtOH (20 mL) and toluene (90 mL) was stirred under argon for 20 min at rt, heated at 100° C. for 2 h, cooled and poured into NaHCO3 (aq, sat). The mixture was extracted with EtOAc and the combined extracts were washed with H2O and brine, dried (Na2SO4), concentrated and purified by chromatography to give the sub-title compound. Yield 3.91 g (75%).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
478 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
catalyst
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.